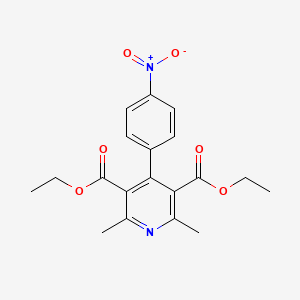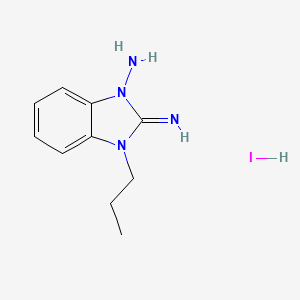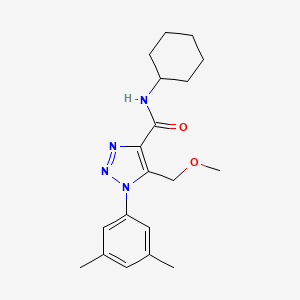![molecular formula C19H22N2O3 B5000161 N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000161.png)
N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide, commonly known as DADPMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DADPMI is a white crystalline powder that is soluble in organic solvents and water. In
Applications De Recherche Scientifique
DADPMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DADPMI has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, DADPMI has been used as a building block for the synthesis of functionalized polymers and dendrimers. In catalysis, DADPMI has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity.
Mécanisme D'action
The mechanism of action of DADPMI is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes. DADPMI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
DADPMI has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DADPMI can inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that DADPMI can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DADPMI has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and is stable under a wide range of conditions. However, DADPMI also has some limitations. It is relatively expensive compared to other chemical compounds, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DADPMI. One area of research is to further explore its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another area of research is to investigate its potential as a building block for the synthesis of functionalized polymers and dendrimers. Additionally, further studies are needed to elucidate the mechanism of action of DADPMI and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of DADPMI involves the reaction of 3-isoxazolecarboxylic acid with 2,6-dimethylphenol and allyl chloride in the presence of a base. The resulting compound is then reacted with N,N-diallylamine to produce DADPMI. This synthesis method has been optimized to produce high yields of DADPMI with excellent purity.
Propriétés
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-N,N-bis(prop-2-enyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-5-10-21(11-6-2)19(22)17-12-16(24-20-17)13-23-18-14(3)8-7-9-15(18)4/h5-9,12H,1-2,10-11,13H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAFCFPTBNJIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000078.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5000094.png)

![N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5000117.png)


![5-[(5-iodo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000134.png)

![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)
![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)